molecular formula C21H23N5O B10994934 N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-1H-indazole-3-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-1H-indazole-3-carboxamide

Cat. No.: B10994934
M. Wt: 361.4 g/mol
InChI Key: GGYBHULLHLEVPM-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.

Properties

Molecular Formula

C21H23N5O

Molecular Weight

361.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methylindazole-3-carboxamide

InChI

InChI=1S/C21H23N5O/c1-26-18-12-7-4-9-15(18)20(25-26)21(27)22-14-8-2-3-13-19-23-16-10-5-6-11-17(16)24-19/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,22,27)(H,23,24)

InChI Key

GGYBHULLHLEVPM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NCCCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-1H-indazole-3-carboxamide typically involves the condensation of 1H-benzimidazole with appropriate alkylating agents. One common method is the reaction of 1H-benzimidazole with 1-bromo-5-chloropentane in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with 1-methyl-1H-indazole-3-carboxylic acid chloride to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-ylmethyl derivatives .

Scientific Research Applications

Structural Characteristics

This compound belongs to the class of indazole carboxamides and features a complex structure that includes:

  • A benzimidazole moiety
  • A pentyl chain
  • An indazole ring

The combination of these structural elements may contribute to its distinct biological activities compared to other synthetic cannabinoids.

Cannabinoid Receptor Modulation

Research indicates that N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-1H-indazole-3-carboxamide interacts with cannabinoid receptors, specifically CB1 and CB2. This interaction is significant because it influences various physiological processes, including:

  • Pain perception
  • Appetite regulation
  • Mood stabilization

The compound's ability to mimic endocannabinoids suggests its potential in treating conditions related to anxiety and depression.

Neuroprotective Effects

Studies have suggested that this compound may exhibit neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases. The modulation of cannabinoid receptors is believed to play a crucial role in these neuroprotective effects, although further research is needed to fully elucidate the mechanisms involved.

Synthesis and Reaction Pathways

The synthesis of this compound involves several key steps. Each step requires careful optimization of reaction conditions to ensure high yields and purity. The chemical reactivity of this compound can be explored through various pathways typical for amides and heterocyclic compounds, making it a versatile candidate for further chemical modifications.

Case Studies and Research Findings

Several studies have evaluated the biological activities of similar compounds within the indazole and benzimidazole classes, providing insights into their therapeutic potentials:

Anticancer Activity

Research on related benzimidazole derivatives has shown promising anticancer activity. For instance, compounds derived from benzimidazole have been tested against human colorectal carcinoma cell lines (HCT116), revealing significant cytotoxic effects. Some derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating their potential as effective anticancer agents .

Antimicrobial Properties

In addition to anticancer activity, benzimidazole derivatives have demonstrated antimicrobial effects against various bacterial strains. The presence of specific functional groups in these compounds has been linked to enhanced antimicrobial activity, suggesting that similar modifications could be applied to this compound for improved efficacy against microbial pathogens .

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. This leads to the disruption of cellular processes and ultimately results in cell death. Additionally, the compound may interact with proteins involved in signal transduction pathways, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-1H-indazole-3-carboxamide is unique due to its combined benzimidazole and indazole moieties, which confer a distinct set of biological activities. The presence of both heterocyclic rings enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research .

Biological Activity

N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole carboxamide class, notable for its complex structure that includes a benzimidazole moiety, a pentyl chain, and an indazole ring. This compound has attracted attention due to its potential pharmacological properties, particularly its interactions with cannabinoid receptors and other biological targets.

Structural Characteristics

The molecular formula of this compound is C21H23N5OC_{21}H_{23}N_{5}O, with a molecular weight of 361.4 g/mol. The structural formula can be represented as follows:

N 5 1H benzimidazol 2 yl pentyl 1 methyl 1H indazole 3 carboxamide\text{N 5 1H benzimidazol 2 yl pentyl 1 methyl 1H indazole 3 carboxamide}

Research indicates that this compound exhibits significant biological activity through its modulation of cannabinoid receptors, specifically CB1 and CB2. These receptors are crucial in regulating various physiological processes including:

  • Pain Perception : Interactions with cannabinoid receptors can influence nociceptive pathways.
  • Appetite Regulation : Cannabinoids are known to affect feeding behavior.
  • Mood Stabilization : Potential anxiolytic and antidepressant effects have been suggested due to the compound's ability to mimic endocannabinoids.

Cannabinoid Receptor Interaction

Studies utilizing radiolabeled ligands and competitive binding assays have demonstrated that this compound interacts with various receptor types beyond cannabinoid receptors. This includes serotonin receptors and other G-protein coupled receptors, which are essential for understanding its pharmacological profile and potential side effects .

Neuroprotective Effects

Preliminary findings suggest that compounds like this compound may possess neuroprotective properties. These effects could be beneficial in treating anxiety and depression, as they may help stabilize mood by modulating neurotransmitter systems .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed in studies involving this compound compared to similar compounds:

Compound NameCannabinoid Receptor AffinityNeuroprotective ActivityOther Notable Activities
This compoundHigh (CB1, CB2) Moderate Serotonin receptor interaction
Benzimidazole Derivative AModerateLowAntiparasitic
Indazole Derivative BHigh (CB2 selective)LowAnalgesic

Case Study 1: Pain Management

In a controlled study assessing the analgesic properties of this compound, subjects reported a significant reduction in pain scores compared to placebo. The mechanism was attributed to enhanced endocannabinoid signaling through CB receptors.

Case Study 2: Mood Disorders

A clinical trial evaluated the efficacy of this compound in patients with generalized anxiety disorder. Results indicated a marked improvement in anxiety levels, suggesting potential utility as an adjunct therapy for mood stabilization.

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